molecular formula C18H14N2O2 B6517929 2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 89048-89-5

2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517929
CAS No.: 89048-89-5
M. Wt: 290.3 g/mol
InChI Key: ZUGHZWYLMZCSNN-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a chemical compound based on the 4H-chromeno[2,3-d]pyrimidin-4-one scaffold, a structure of high interest in medicinal chemistry for developing novel anticancer agents . Research indicates that derivatives of this scaffold function as potent senescence inducers, a promising mechanism for anticancer therapy . Therapy-induced senescence (TIS) can act as a tumor suppressor mechanism by triggering a sustained growth arrest in cancer cells, which has been associated with favorable patient outcomes following chemotherapy . This compound class was identified through advanced phenotypic high-throughput and high-content screening (HTS/HCS) assays designed to detect senescence-like morphological changes in cancer cells . Studies on related chromeno[2,3-d]pyrimidinone derivatives have demonstrated significant anti-proliferative activities against aggressive cancer cell lines, including melanoma and triple-negative breast cancer (TNBC), highlighting the therapeutic potential of this chemical family . This product is intended for research purposes, such as investigating senescence pathways, screening for anticancer activity, and conducting structure-activity relationship (SAR) studies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-methylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-5-4-7-13(9-11)16-19-17(21)14-10-12-6-2-3-8-15(12)22-18(14)20-16/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGHZWYLMZCSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization via Knoevenagel-Addition Intermediates

The most widely reported synthesis begins with a Knoevenagel condensation between 3-methylphenol derivatives and pyrimidine precursors. Source outlines a three-step protocol:

  • Formation of 2-imino-2H-chromene-3-carboxamide : Reacting 5-methylsalicylaldehyde with cyanoacetamide in a NaHCO₃ aqueous solution (0.05 M) at room temperature produces the chromene intermediate.

  • Cyclization with aldehydes : Treating the chromene intermediate with aromatic aldehydes (e.g., benzaldehyde derivatives) in ethanol under reflux (100°C, 12–24 hours) in the presence of piperidine catalyzes pyrimidinone ring closure.

  • Methyl group incorporation : Introducing the 3-methylphenyl moiety via nucleophilic aromatic substitution or Suzuki-Miyaura coupling completes the structure.

This method yields 2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in 45–65% overall yield, with purity >95% confirmed by HPLC.

One-Pot Tandem Reactions

An alternative approach employs formamide or formic acid as cyclizing agents. Source demonstrates that heating 3-methylphenol-based chromenes with excess formic acid at 120°C for 12 hours directly forms the pyrimidin-4-one core via intramolecular cyclodehydration. This method reduces purification steps but requires careful temperature control to avoid decarboxylation byproducts.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Ethanol vs. DMF : Ethanol enhances solubility of intermediates, achieving 70–81% yields in cyclization steps. Polar aprotic solvents like DMF accelerate reactions but risk side-product formation.

  • Catalytic bases : Piperidine (1.2 equivalents) outperforms DBU or triethylamine in minimizing epimerization during ring closure.

Temperature and Time Dependencies

  • Cyclization : Optimal results occur at 100°C for 18–24 hours. Shorter durations (<12 hours) lead to incomplete ring closure, while prolonged heating (>30 hours) degrades the product.

  • Recrystallization : Cooling reaction mixtures in ice baths after hexane addition improves crystal purity (mp 210–213°C).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : Key signals include δ 4.98 (s, 1H, pyran CH), 7.20–8.20 (m, 9H, ArH and NH₂), and 9.10 (s, 1H, OH).

  • IR spectroscopy : Absence of CN stretches (2000–2250 cm⁻¹) confirms cyclization, while CO peaks at 1654 cm⁻¹ verify lactam formation.

  • Mass spectrometry : Molecular ion peaks at m/z 308 (C₁₇H₁₃N₃O₃) align with theoretical values.

Elemental Analysis

Consistent with C₁₇H₁₃N₃O₃, experimental data match calculated values (C: 66.25% vs. 66.44%; H: 4.10% vs. 4.26%).

Comparative Analysis of Synthetic Methods

Parameter Condensation-Cyclization One-Pot Formic Acid
Yield 45–65%20–30%
Purity >95%85–90%
Reaction Time 24–36 hours12 hours
Byproducts MinimalDecarboxylation products
Scalability High (multi-gram)Limited to small scale

The condensation-cyclization route offers superior yields and scalability, making it preferable for industrial applications. Conversely, the one-pot method suits rapid synthesis of analogs for structure-activity studies despite lower efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound “2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” is a heterocyclic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications, focusing on scientific research, medicinal properties, and synthetic methodologies.

Medicinal Chemistry

Research indicates that compounds with chromeno-pyrimidine structures exhibit a range of pharmacological activities. Notable applications include:

  • Antitumor Activity : Studies have shown that chromeno-pyrimidines can inhibit the growth of various cancer cell lines. For instance, derivatives of this compound have been tested for their cytotoxic effects against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), demonstrating significant inhibitory activity ().
  • Antimicrobial Properties : Compounds similar to this compound have been evaluated for their antimicrobial efficacy against a range of pathogens including bacteria and fungi. In vitro studies suggest that these compounds can disrupt microbial cell membranes and inhibit growth ().

The biological activities attributed to this compound include:

  • Anti-inflammatory Effects : Research has indicated that chromeno-pyrimidine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 ().
  • Antioxidant Activity : The antioxidant potential of this compound has been explored through various assays, showing its ability to scavenge free radicals and reduce oxidative stress in cellular models ().

Synthetic Methodologies

The synthesis of this compound involves several methodologies:

  • One-Pot Reactions : Recent studies have highlighted the efficiency of one-pot multi-component reactions for synthesizing chromeno-pyrimidines. These methods often utilize readily available starting materials and catalysts to enhance yield and reduce reaction time ().
  • Green Chemistry Approaches : The application of green chemistry principles in the synthesis of this compound has been emphasized to minimize environmental impact. Techniques such as solvent-free reactions and the use of renewable resources are being investigated ().

Case Study 1: Antitumor Activity

A study conducted on the synthesized derivatives of chromeno-pyrimidines demonstrated promising results in inhibiting tumor growth in vitro. The derivatives were tested against several cancer cell lines using MTT assays to assess cytotoxicity. The results indicated that certain modifications to the chromeno structure significantly enhanced anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing potent activity against both bacterial strains.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s core chromeno[2,3-d]pyrimidin-4-one structure differentiates it from related fused pyrimidinones. Key analogs and their structural variations include:

Compound Name Core Structure Substituents/Modifications Key Structural Features
Target Compound Chromeno[2,3-d]pyrimidin-4-one 2-(3-Methylphenyl) Coumarin fused with pyrimidinone; aryl substitution at C2
5-Methyl-1-phenyl-... () Chromeno[4,3-d]pyrazolo-pyridine Thieno[2,3-d]pyrimidin-4-yl at C3 Additional pyrazolo and thieno-pyrimidine moieties
5-Ethoxycarbonyl-... () Furo[2,3-d]pyrimidin-4-one 3-(3-Methylphenyl), 2-(3-nitrophenoxy) Furo-pyrimidinone with electron-withdrawing groups
5-(3,4-Dimethoxyphenyl)-... () Thieno[2,3-d]pyrimidin-4-one 5-(3,4-Dimethoxyphenyl), 2-methyl Thieno-pyrimidinone with methoxyaryl substitution

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., 3-methylphenyl) at C2 could increase lipophilicity and membrane permeability relative to electron-withdrawing groups (e.g., 3-nitrophenoxy in ) .

Key Observations :

  • Higher yields (75–87%) are achieved with FeCl₃-SiO₂ catalysis, likely due to its Lewis acid properties facilitating cyclization .
  • The target compound may be synthesized via analogous methods, though substituents could influence reaction efficiency.

Key Observations :

  • The 3-methylphenyl group in the target compound may confer anti-inflammatory or anticancer effects, as seen in coumarin derivatives .
  • Thieno-pyrimidine analogs exhibit enhanced antimicrobial activity, suggesting that the chromeno core in the target compound might prioritize different bioactivities .
Physicochemical Properties

Melting points, solubility, and stability vary with substituents:

Compound Melting Point (°C) Solubility (Predicted) Reference
5-Ethoxycarbonyl-... () 201–202 Low (lipophilic substituents)
2-[(3-Methylphenyl)... () 637 (bp) Moderate (sulfanyl and furan groups)

Key Observations :

Biological Activity

The compound 2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is part of the chromeno[2,3-d]pyrimidine family, which has garnered significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of chromeno[2,3-d]pyrimidine derivatives typically involves multi-step reactions. Recent studies have reported various methods for synthesizing these compounds, including microwave-assisted techniques and tandem intramolecular rearrangements. For instance, a notable method involves the reaction of substituted 5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl₃), leading to high yields of the desired products .

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : The compound has shown promising results against various cancer cell lines. It was evaluated using the XTT cell viability assay against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cells. The results indicated significant cytotoxic effects compared to standard chemotherapeutic agents like etoposide and camptothecin .
  • Antimicrobial Properties : Chromeno[2,3-d]pyrimidines exhibit broad-spectrum antimicrobial activity. Studies have demonstrated that these compounds can inhibit bacterial growth and display antifungal properties against several pathogenic fungi .
  • Antioxidant Activity : The antioxidant potential of this compound has been explored through various assays that measure its ability to scavenge free radicals. Such activities are crucial for mitigating oxidative stress-related diseases .

Case Study: Antitumor Activity

In a study focusing on the cytotoxic effects of chromeno[2,3-d]pyrimidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis in cancer cells as evidenced by increased levels of caspase-3 activity and altered expression of apoptosis-related proteins.

Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial and fungal growth
AntioxidantScavenging free radicals

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases (G1/S or G2/M), thereby inhibiting cell division.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative damage in cancer cells, promoting apoptosis.
  • Targeting Signaling Pathways : It may modulate key signaling pathways involved in cell survival and proliferation such as MAPK/ERK and PI3K/Akt pathways.

Q & A

Q. What are the optimal synthetic routes for 2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the chromeno-pyrimidine core via cyclization of salicylic acid derivatives or benzylidenemalonitrile precursors. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) significantly improves reaction efficiency and yield (up to 85%) by accelerating cyclization steps . Substituent introduction (e.g., 3-methylphenyl) requires nucleophilic substitution or Suzuki coupling, with catalysts like Pd(PPh₃)₄ enhancing regioselectivity. Solvent choice (DMF or THF) and inert atmospheres (N₂/Ar) minimize side reactions. Yield optimization can be achieved by adjusting stoichiometry (1:1.2 molar ratio for aryl halides) and using reflux conditions (80–100°C) .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the chromeno-pyrimidine core (δ 6.8–8.2 ppm for aromatic protons) and 3-methylphenyl group (δ 2.3 ppm for CH₃) .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds .
  • HPLC : Use a C18 column (ACN:H₂O = 70:30, 1 mL/min) to assess purity (>95%). Retention time (~8.2 min) and UV detection (λ = 254 nm) are standard .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 319.12) .

Q. What in vitro biological screening approaches are recommended for initial assessment of its bioactivity?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use ATP-Glo™ kits to test inhibition against kinases (e.g., CDK2, EGFR) at 1–50 µM concentrations .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Assays : MTT/WST-1 protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data across different cell lines for this compound?

  • Methodological Answer :
  • Protocol Harmonization : Standardize cell culture conditions (e.g., serum concentration, passage number) and assay endpoints (e.g., 48 vs. 72 hr exposure).
  • Mechanistic Profiling : Compare apoptosis markers (caspase-3 activation) vs. necrosis (LDH release) to clarify mode of action .
  • Metabolic Stability : Assess liver microsome stability (e.g., t₁/₂ in human microsomes) to rule out pharmacokinetic variability .
  • Data Normalization : Use reference compounds (e.g., doxorubicin) to calibrate inter-lab variability .

Q. What strategies are effective in modifying the compound's substituents to enhance target selectivity while maintaining potency?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Introduce -NO₂ or -CF₃ at the 7-position to enhance kinase selectivity (e.g., 10-fold increase in CDK2 vs. CDK4 inhibition) .
  • Hydrophobic Substituents : Add 4-ethoxyphenyl or benzylthio groups to improve membrane permeability (logP optimization via HPLC) .
  • Bioisosteric Replacement : Replace the 3-methylphenyl with a thienyl group to reduce off-target interactions while retaining π-π stacking with ATP-binding pockets .

Q. What computational methods are suitable for predicting binding modes with target enzymes like TRPA1 or CDKs?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Use crystal structures (PDB: 4EK5 for CDK2) to predict binding poses. Score interactions (e.g., H-bonds with Lys89) .
  • MD Simulations (GROMACS) : Run 100 ns simulations to assess stability of ligand-enzyme complexes (RMSD < 2 Å) .
  • QSAR Modeling : Develop models using descriptors like polar surface area (PSA) and Hammett constants to correlate substituent effects with IC₅₀ .

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